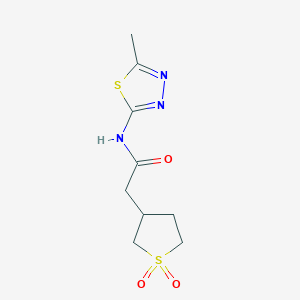
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication. Its antifungal activity may be due to its ability to disrupt fungal cell membrane integrity.
Biochemical and Physiological Effects
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. It has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a variety of microorganisms. However, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential use in the development of new antimicrobial agents. Additionally, further research could be done to elucidate its mechanism of action and to investigate its potential use in cancer therapy. Finally, its biocompatibility and low toxicity make it a promising candidate for use in biomedical applications, such as drug delivery systems or tissue engineering.
合成法
The synthesis of 2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with 1,3-dithiol-2-one to yield the final compound.
科学的研究の応用
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
特性
製品名 |
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
分子式 |
C9H13N3O3S2 |
分子量 |
275.4 g/mol |
IUPAC名 |
2-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3O3S2/c1-6-11-12-9(16-6)10-8(13)4-7-2-3-17(14,15)5-7/h7H,2-5H2,1H3,(H,10,12,13) |
InChIキー |
SSLYCRUBJXGSTF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CC2CCS(=O)(=O)C2 |
正規SMILES |
CC1=NN=C(S1)NC(=O)CC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)

![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)




![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)


![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)